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Compound of Interest

Compound Name: C21H19N302S

Cat. No.: B15145907

Compound Class: Coumarin-Thiadiazole Hybrids
Molecular Formula: C21H19N302S
Representative Structure: 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one

These application notes provide an overview of the potential applications and experimental
protocols for a class of heterocyclic compounds with the molecular formula C21H19N302S,
focusing on the coumarin-thiadiazole scaffold. This class of compounds has emerged as a

versatile scaffold in drug discovery, exhibiting a range of biological activities.

Potential Therapeutic Applications

Coumarin-thiadiazole hybrids have demonstrated significant potential in targeting a variety of
enzymes and exhibiting antimicrobial and antioxidant properties. These activities suggest their
utility in the development of novel therapeutics for a range of diseases.

e Enzyme Inhibition: This class of compounds has been investigated for its inhibitory effects on
several key enzymes:

o a-Glucosidase Inhibition: Certain derivatives have shown potent inhibitory activity against
a-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential
therapeutic application in the management of type 2 diabetes mellitus.[1]
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o Acetylcholinesterase (AChE) Inhibition: Some coumarin-thiadiazole hybrids act as
inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter
acetylcholine. This indicates their potential for the treatment of neurodegenerative
diseases like Alzheimer's disease.[2]

o Carbonic Anhydrase (CA) Inhibition: Selective inhibition of carbonic anhydrase isoforms 1X
and XII, which are implicated in cancer, has been observed with some derivatives. This
highlights their potential as anticancer agents.[3]

o Antimicrobial Activity: Coumarin-thiadiazole derivatives have been reported to possess
antibacterial and antifungal properties.[2][4] They have shown activity against both Gram-
positive and Gram-negative bacteria, as well as various fungal strains.

o Antioxidant Activity: Several compounds within this class have demonstrated the ability to
scavenge free radicals, indicating potential applications in conditions associated with
oxidative stress.[5][6]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative coumarin-
thiadiazole derivatives.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8471537/
https://pubmed.ncbi.nlm.nih.gov/36122182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8471537/
https://www.jmchemsci.com/article_200464.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271689/
https://iasj.rdd.edu.iq/journals/uploads/2025/03/28/dec43868d00f9590a7152a8bd0991471.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Compound Activity
Target Assay . Reference
Class (IC50/Ki)
. IC50=6.24 +
Coumarin- ] ]
) ) a-Glucosidase 0.07 uM, Ki =
thiazole o-Glucosidase o [1]
o inhibition assay 6.86 UM (non-
derivative (7€) N
competitive)
o Carbonic o
Coumarin-linked hCA XIlI inhibition )
) Anhydrase XII Ki=91.1nM [3]
thiazole (60) assay
(hCA XII)
4-((5-amino-
1,3,4-thiadiazol- DPPH
_ _ IC50 = 1900
2-yl) methoxy) DPPH radical scavenging [4]
. Hg/mL
coumarin assay
(ATMC)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of coumarin-thiadiazole derivatives.

3.1. General Synthesis of Coumarin-Thiadiazole Hybrids

The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. A general

synthetic pathway is outlined below.[2]

Protocol 1: Synthesis of Coumarin-Thiadiazole Hybrids

Materials:

Substituted coumarin-3-carboxylic acid

Thiosemicarbazide

Phosphorus oxychloride (POCI3)

Ethanol
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» Appropriate substituted reagents for derivatization

Procedure:

o Synthesis of Coumarin-3-carbonyl chloride: React the substituted coumarin-3-carboxylic acid
with a chlorinating agent like thionyl chloride or oxalyl chloride.

o Synthesis of Thiosemicarbazide derivative: React the coumarin-3-carbonyl chloride with
thiosemicarbazide in a suitable solvent.

e Cyclization to form the 1,3,4-thiadiazole ring: The resulting intermediate is cyclized using a
dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride to yield the
2-amino-5-(coumarin-3-yl)-1,3,4-thiadiazole core.

» Derivatization: The amino group on the thiadiazole ring can be further modified to introduce
various substituents, leading to a library of hybrid molecules.

3.2. In Vitro a-Glucosidase Inhibition Assay

This protocol describes the method to evaluate the a-glucosidase inhibitory activity of the
synthesized compounds.[1]

Protocol 2: a-Glucosidase Inhibition Assay

Materials:

a-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-a-D-glucopyranoside (pNPG) as substrate

Test compounds (dissolved in DMSO)

Acarbose (as a positive control)

Phosphate buffer (pH 6.8)

96-well microplate reader
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Procedure:

Prepare different concentrations of the test compounds and acarbose in phosphate buffer.

e In a 96-well plate, add 50 uL of the test compound solution to each well.

e Add 50 pL of a-glucosidase solution to each well and incubate at 37°C for 10 minutes.

« Initiate the reaction by adding 50 pyL of pNPG solution to each well.

 Incubate the plate at 37°C for 20 minutes.

o Measure the absorbance at 405 nm using a microplate reader.

e The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of
control - Absorbance of sample) / Absorbance of control] x 100.

e The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme
activity) is determined by plotting the percentage of inhibition against the inhibitor
concentration.

3.3. In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is used to determine the AChE inhibitory activity of the compounds, based on
Ellman's method.[2]

Protocol 3: Acetylcholinesterase Inhibition Assay

Materials:

Acetylcholinesterase (AChE) from electric eel

Acetylthiocholine iodide (ATCI) as substrate

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Test compounds (dissolved in DMSO)

Donepezil (as a positive control)
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o Tris-HCI buffer (pH 8.0)

e 96-well microplate reader

Procedure:

Prepare various concentrations of the test compounds and donepezil in Tris-HCI buffer.

e In a 96-well plate, add 25 pL of the test compound solution, 50 uL of Tris-HCI buffer, and 25
pL of AChE solution.

e Incubate the mixture at 37°C for 15 minutes.
e Add 125 pL of DTNB solution to each well.
e Initiate the reaction by adding 25 uL of ATCI solution.

o Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate
reader.

o The rate of reaction is calculated from the change in absorbance over time.
e The percentage of inhibition and IC50 values are calculated as described in Protocol 2.

Visualizations

Diagram 1: General Synthetic Workflow for Coumarin-Thiadiazole Hybrids
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Caption: Synthetic scheme for coumarin-thiadiazole hybrids.

Diagram 2: Proposed Mechanism of a-Glucosidase Inhibition
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Caption: Non-competitive inhibition of a-glucosidase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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